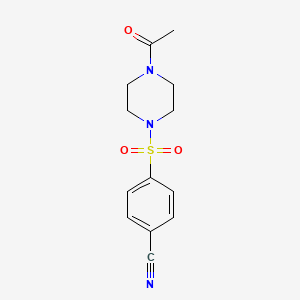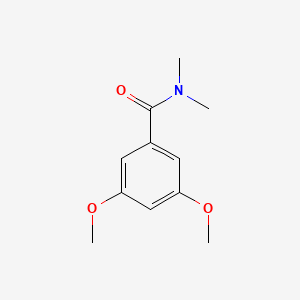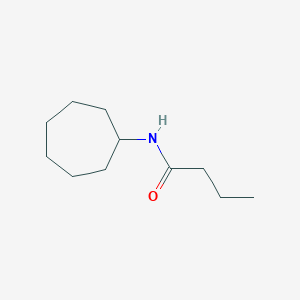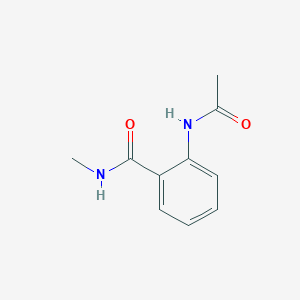![molecular formula C10H9ClF3NO4S B7540765 2-[[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl-methylamino]acetic acid](/img/structure/B7540765.png)
2-[[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl-methylamino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl-methylamino]acetic acid (CTP-499) is a novel small molecule drug that has shown promising results in treating various kidney diseases. It is a potent inhibitor of oxidative stress and inflammation, which are two major factors contributing to the progression of kidney diseases. CTP-499 has a unique mechanism of action that targets multiple pathways involved in kidney injury and repair.
Wissenschaftliche Forschungsanwendungen
2-[[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl-methylamino]acetic acid has been extensively studied for its potential therapeutic applications in various kidney diseases, including diabetic nephropathy, chronic kidney disease, and acute kidney injury. In preclinical studies, this compound has been shown to reduce oxidative stress, inflammation, and fibrosis, which are hallmark features of kidney diseases. This compound has also been shown to improve renal function and reduce proteinuria in animal models of kidney diseases.
Wirkmechanismus
2-[[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl-methylamino]acetic acid exerts its therapeutic effects by targeting multiple pathways involved in kidney injury and repair. It inhibits oxidative stress by upregulating antioxidant enzymes such as superoxide dismutase and catalase. It also inhibits inflammation by reducing the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6. This compound also promotes the repair of damaged kidney tissue by stimulating the proliferation of renal tubular cells and reducing fibrosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models of kidney diseases. It reduces the levels of oxidative stress markers such as malondialdehyde and 8-hydroxy-2'-deoxyguanosine. It also reduces the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This compound has been shown to improve renal function by reducing proteinuria, increasing glomerular filtration rate, and reducing serum creatinine levels.
Vorteile Und Einschränkungen Für Laborexperimente
2-[[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl-methylamino]acetic acid has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in animal models of kidney diseases. However, there are also some limitations to using this compound in lab experiments. It has limited solubility in aqueous solutions, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in chronic kidney disease models.
Zukünftige Richtungen
There are several future directions for the research and development of 2-[[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl-methylamino]acetic acid. One potential application is in the treatment of acute kidney injury, where this compound has shown promising results in animal models. Another potential application is in combination therapy with other drugs that target different pathways involved in kidney injury and repair. Further studies are also needed to optimize the synthesis and formulation of this compound for clinical use. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans with kidney diseases.
Synthesemethoden
The synthesis of 2-[[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl-methylamino]acetic acid involves the reaction of 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride with glycine methyl ester in the presence of a base. The resulting intermediate is then hydrolyzed to obtain this compound. The synthesis of this compound is a multi-step process that requires careful optimization of reaction conditions to obtain high yields and purity.
Eigenschaften
IUPAC Name |
2-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl-methylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO4S/c1-15(5-9(16)17)20(18,19)6-2-3-8(11)7(4-6)10(12,13)14/h2-4H,5H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZQNFDKRXOOAFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)S(=O)(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methyl-N-[2-oxo-2-(1H-1,2,4-triazol-5-ylamino)ethyl]benzamide](/img/structure/B7540695.png)


![1,3-dimethyl-6-propan-2-yl-N-prop-2-ynylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7540719.png)


![Furan-3-yl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7540743.png)

![2-chloro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide](/img/structure/B7540762.png)
![1-[4-(Imidazol-1-yl)phenylmethyl]piperazine](/img/structure/B7540764.png)
![2-({2-[3-Methyl-4-(propan-2-yl)phenoxy]ethyl}sulfanyl)acetic acid](/img/structure/B7540769.png)
![2-[Methyl(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]acetic acid](/img/structure/B7540777.png)
![1-[2-(3,4-Dichlorophenoxy)acetyl]piperidine-4-carboxylic acid](/img/structure/B7540778.png)